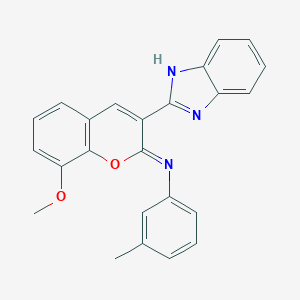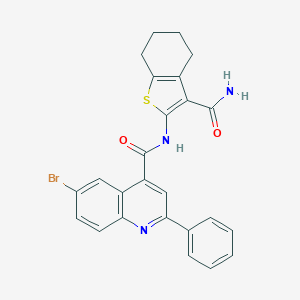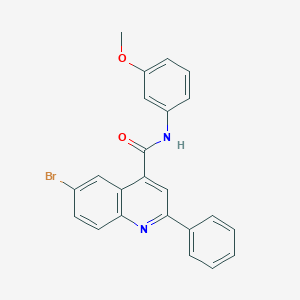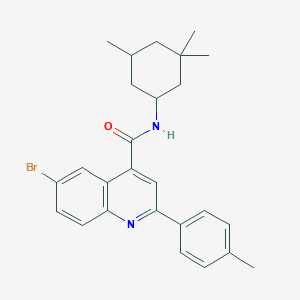
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of an appropriate benzimidazole derivative with a chromene derivative under specific conditions. One common method involves the use of aromatic aldehydes and o-phenylenediamine in the presence of solvents like N,N-dimethylformamide (DMF) and sulfur . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiparasitic and antioxidant agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. For instance, its antiparasitic activity is attributed to its ability to induce oxidative stress in parasitic organisms, leading to their death . The compound’s antioxidant properties are due to its ability to scavenge free radicals through various pathways, including hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and ivermectin, which are also used as antiparasitic agents.
Chromene derivatives: Compounds with similar chromene structures that exhibit antioxidant properties.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is unique due to its dual functionality as both an antiparasitic and antioxidant agent. This dual activity makes it a promising candidate for further research and development in medicinal chemistry and related fields.
Propriétés
Formule moléculaire |
C24H19N3O2 |
|---|---|
Poids moléculaire |
381.4g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-8-methoxy-N-(3-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C24H19N3O2/c1-15-7-5-9-17(13-15)25-24-18(23-26-19-10-3-4-11-20(19)27-23)14-16-8-6-12-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,26,27) |
Clé InChI |
AZNNBONKLSEZOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
SMILES canonique |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444562.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444565.png)
![2-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444566.png)
![1-ethyl-2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444567.png)
![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B444569.png)


![6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444575.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B444576.png)
![3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444578.png)
![Ethyl 4-(4-sec-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444579.png)
![ethyl 2-({3-[(2-fluoroanilino)carbonyl]-6-methoxy-2H-chromen-2-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444580.png)
